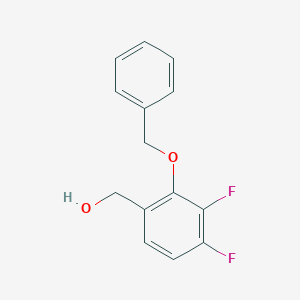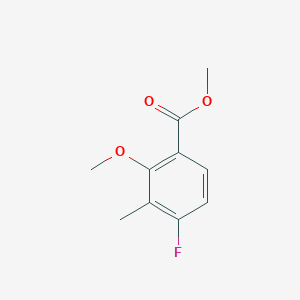
(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane” is a chemical compound with the CAS Number: 2432849-09-5 . It has a molecular weight of 269.11 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C8H7BrF2OS . It contains functional groups including a methoxy (-OCH3), a bromine (Br), and two fluorine (F) atoms. These substituents can potentially influence its biological properties.Physical And Chemical Properties Analysis
This compound is a solid . It has a predicted boiling point of 248.9±40.0 °C and a predicted density of 1.62±0.1 g/cm3 .Mécanisme D'action
The mechanism of action of (5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane is not yet fully understood. It is believed that the compound reacts with a variety of substrates and is able to form covalent bonds with them. This covalent bonding is thought to be responsible for the reactivity of this compound and its ability to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully known. However, studies have shown that the compound is able to interact with a variety of substrates and can potentially affect the activity of enzymes and other proteins. It is also believed that this compound may be able to interact with DNA and other nucleic acids, although this has yet to be confirmed.
Avantages Et Limitations Des Expériences En Laboratoire
(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane has a number of advantages for use in laboratory experiments. It is a highly reactive compound and can be used in a variety of synthetic organic chemistry processes. Its reactivity makes it a useful reagent for organic synthesis, as it can be used to form covalent bonds with a variety of substrates. Additionally, its ability to interact with DNA and other nucleic acids makes it a potentially useful tool for the study of drug metabolism.
However, there are some limitations to using this compound in laboratory experiments. Its reactivity makes it a potentially dangerous compound, and it should be handled with caution. Additionally, its potential interactions with DNA and other nucleic acids are not yet fully understood, and further research is needed to understand its effects.
Orientations Futures
There are a number of potential future directions for the study of (5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane. These include further research into its mechanism of action, its potential biochemical and physiological effects, and its potential interactions with DNA and other nucleic acids. Additionally, further research is needed to understand its potential uses in medicinal chemistry, drug delivery systems, and the study of drug metabolism. Finally, further research is needed to understand the safety and efficacy of this compound for use in laboratory experiments.
Méthodes De Synthèse
(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane can be synthesized through a variety of methods. One method involves the reaction of bromine and fluorine with a methoxy group. This reaction is initiated by the addition of a Lewis acid, such as boron trifluoride, to a solution of bromine and fluorine in an organic solvent. The reaction produces a brominated and fluorinated product, which can then be reacted with the methoxy group to yield this compound.
Applications De Recherche Scientifique
(5-Bromo-2,3-difluoro-4-methoxyphenyl)(methyl)sulfane has been studied for its potential use in various scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic synthesis, and as a component of pharmaceuticals. It has also been studied for its potential use in medicinal chemistry, as a component of drug delivery systems, and as a tool for the study of drug metabolism.
Safety and Hazards
Propriétés
IUPAC Name |
1-bromo-3,4-difluoro-2-methoxy-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2OS/c1-12-8-4(9)3-5(13-2)6(10)7(8)11/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHRPSZSQZLCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)SC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














